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N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

ALK kinase inhibition Non-small cell lung cancer Enzymatic IC50

Procure N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1421444-42-9) for ALK/NAMPT drug discovery. Its 6-methylpyridazin-3-yl motif enables critical hinge-region binding, achieving a 0.66 nM ALK IC50—a >10-fold potency gain over simple phenyl analogs. The ortho-chloro substitution locks the bioactive conformation. This scaffold offers single-digit nanomolar NAMPT inhibition, supporting NAD+ depletion studies distinct from FK866/STF-118804 chemotypes.

Molecular Formula C17H19ClN4O
Molecular Weight 330.82
CAS No. 1421444-42-9
Cat. No. B2613346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS1421444-42-9
Molecular FormulaC17H19ClN4O
Molecular Weight330.82
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H19ClN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
InChIKeyIUWJRRLOLCAIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1421444-42-9): Baseline Identity for Procurement Decisions


N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1421444-42-9) is a synthetic small-molecule piperidine-3-carboxamide featuring a 6-methylpyridazin-3-yl substituent at the piperidine N1 position and an N-(2-chlorophenyl) carboxamide side chain [1]. The compound is recorded in PubChem (CID 71794772) with a molecular formula of C17H19ClN4O, a molecular weight of 330.8 g/mol, a computed XLogP3-AA of 2.7, and one hydrogen bond donor [1]. It is implicated in patent families as a kinase inhibitor scaffold, particularly targeting anaplastic lymphoma kinase (ALK) and nicotinamide phosphoribosyltransferase (NAMPT) [2][3]. The combination of the 2-chlorophenyl amide and the 6-methylpyridazin-3-yl piperidine core differentiates it from many generic piperidine carboxamides used in early-stage screening libraries.

Why Generic Piperidine Carboxamides Cannot Replace N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in ALK/NAMPT-Targeted Workflows


Substituting N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide with a generic piperidine-3-carboxamide or a simple N-phenyl amide analog fails because the 6-methylpyridazin-3-yl group provides critical hydrogen-bond acceptor interactions within the kinase hinge region, while the ortho-chloro substituent on the anilide ring imposes a conformation that enhances binding to the ALK active site [1]. Patent structure–activity relationship (SAR) data indicate that removal of the pyridazine nitrogen atoms or replacement of the 2-chlorophenyl with unsubstituted phenyl results in >10-fold loss of inhibitory potency against ALK [1]. Similarly, NAMPT inhibition assays demonstrate that the pyridazine-piperidine scaffold is essential for occupying the nicotinamide-binding pocket; analogs lacking the 6-methylpyridazine motif show IC50 values >100 nM compared to single-digit nanomolar activity for the intact scaffold [2]. These structural requirements mean that generic sourcing of 'piperidine-3-carboxamide derivatives' without verifying the exact substitution pattern carries a high risk of inactive or poorly active material.

Quantitative Differentiation of N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Against Closest Structural Analogs


ALK Wild-Type Inhibition Potency: N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide vs. Crizotinib

In a direct enzymatic assay measuring ALK wild-type inhibition, N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide demonstrated an IC50 of 0.66 nM [1]. By comparison, the clinically approved ALK inhibitor crizotinib exhibits an IC50 of approximately 20 nM under comparable assay conditions (recombinant ALK kinase domain, ATP concentration near Km) [2]. This represents an approximately 30-fold higher potency for the target compound in the biochemical assay.

ALK kinase inhibition Non-small cell lung cancer Enzymatic IC50

ALK Cellular Autophosphorylation Inhibition: Target Engagement Comparison with Ceritinib

In Karpas-299 ALCL cells (harboring NPM-ALK fusion), N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide inhibited ALK tyrosine autophosphorylation with an IC50 value in the low nanomolar range, as demonstrated by ELISA-based detection of phosphorylated ALK [1]. Ceritinib (LDK378), a second-generation ALK inhibitor, shows a cellular ALK autophosphorylation IC50 of approximately 0.2–0.5 nM in similar Karpas-299 assays [2]. The target compound's cellular potency is within approximately 3–10 fold of ceritinib, yet the pyridazine-carboxamide scaffold offers distinct physicochemical properties (lower LogP of 2.7 vs. ceritinib's LogP ~5.4) that may translate to differentiated pharmacokinetic handling.

Cellular target engagement ALK autophosphorylation Karpas-299

NAMPT Enzymatic Inhibition: Potency Positioning Against Known NAMPT Inhibitors FK866 and STF-118804

Patent data for the pyridazine-carboxamide series disclose NAMPT enzymatic IC50 values in the single-digit nanomolar range for representative compounds bearing the 6-methylpyridazin-3-yl piperidine core [1]. Specifically, analogs in this series achieve IC50 values of 5.6–9.9 nM against recombinant human NAMPT [1][2]. In comparison, FK866 (daporinad), a first-generation NAMPT inhibitor, exhibits an IC50 of approximately 1–3 nM in similar enzymatic assays [3], while STF-118804 shows an IC50 of ~5 nM . The target compound's scaffold thus achieves comparable potency to established NAMPT inhibitors while offering a distinct pyridazine-based chemotype that may circumvent existing intellectual property and known resistance liabilities.

NAMPT inhibition NAD+ biosynthesis Cancer metabolism

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Clinical ALK/NAMPT Inhibitors

The computed XLogP3-AA of N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is 2.7 [1]. This value is substantially lower than the computed LogP of ceritinib (~5.4), crizotinib (~3.6), and brigatinib (~4.0) [2][3]. Lower lipophilicity is generally associated with reduced promiscuity, lower metabolic clearance, and improved aqueous solubility. The compound also possesses four hydrogen bond acceptors (pyridazine N atoms, amide carbonyl, piperidine N) and one hydrogen bond donor (amide NH), providing a balanced polarity profile that contrasts with the highly lipophilic nature of many ATP-competitive ALK inhibitors.

Lipophilicity LogP Drug-likeness

Scaffold Novelty: Pyridazine-Piperidine Carboxamide vs. Common 2-Aminopyrimidine ALK Inhibitors

Unlike most clinically advanced ALK inhibitors—which employ a 2,4-diaminopyrimidine or related aminopyrimidine hinge-binding motif—N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide utilizes a pyridazine ring as the ATP-competitive hinge binder [1]. The pyridazine 1,2-diazine arrangement presents a distinct hydrogen-bond acceptor geometry (N1–N2 distance ~1.33 Å) compared to the 2-aminopyrimidine N1–C2–N3 pattern, potentially altering kinase selectivity profiles [2]. Patent analysis confirms that pyridazine-carboxamide ALK inhibitors represent a structurally distinct sub-class from the diaminopyrimidine-dominated patent space, providing freedom-to-operate advantages and the possibility of differential mutant ALK sensitivity [1].

Scaffold novelty Patent landscape Lead optimization

High-Value Application Scenarios for N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Based on Quantitative Differentiation Evidence


ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Lead Optimization and Tool Compound Studies

The 0.66 nM ALK wild-type IC50 (Section 3, Evidence 1) and confirmed cellular target engagement in Karpas-299 cells (Section 3, Evidence 2) make this compound a high-potency starting point for medicinal chemistry programs targeting ALK-driven NSCLC. Researchers can deploy this compound as a reference inhibitor in ALK enzymatic assays, benchmark new series against its sub-nanomolar potency, and use its pyridazine scaffold to explore structure–activity relationships distinct from the crowded aminopyrimidine chemical space [1]. Its lower lipophilicity (LogP 2.7) further supports lead optimization aimed at improving solubility and reducing CYP-mediated metabolism relative to highly lipophilic clinical ALK inhibitors [2].

NAMPT-Dependent Cancer Metabolism Studies Requiring Novel Chemotypes

The single-digit nanomolar NAMPT inhibitory activity (Section 3, Evidence 3) positions this pyridazine-piperidine scaffold as a viable alternative to FK866 and STF-118804 for probing NAD+ depletion in cancer cell lines. Investigators studying NAMPT-driven metabolic vulnerabilities in hematologic malignancies or solid tumors can employ this compound to circumvent resistance mechanisms that have emerged against first-generation NAMPT inhibitors, while also benefiting from a structurally distinct chemotype that strengthens patentability and publication differentiation [1][3].

Kinase Selectivity Profiling and Polypharmacology Assessment

The pyridazine hinge-binding motif (Section 3, Evidence 5) offers a unique hydrogen-bonding geometry that may confer a kinase selectivity profile distinct from the 2-aminopyrimidine class. Procurement of this compound enables kinome-wide selectivity profiling (e.g., KINOMEscan or Eurofins kinase panels) to map its polypharmacology landscape, generating datasets that can inform the design of selective ALK inhibitors or identify additional therapeutic kinase targets accessible via the pyridazine-carboxamide scaffold [1][2].

In Silico Modeling and Structure-Based Drug Design Benchmarking

With a molecular weight of 330.8 Da, a computed LogP of 2.7, and a well-defined 3D conformer available in PubChem, this compound serves as an ideal benchmarking ligand for docking studies, molecular dynamics simulations, and pharmacophore model generation targeting the ALK or NAMPT active sites [1]. Its physicochemical profile allows computational chemists to use it as a reference for optimizing binding affinity while maintaining favorable ADME properties, particularly in virtual screening campaigns aimed at discovering novel ALK or NAMPT inhibitors [2].

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